4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide
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Overview
Description
4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide is a chemical compound known for its unique structure and reactivity It is composed of a benzenecarboximidoyl chloride group attached to a 4-chlorobenzene-1-sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with benzenecarboximidoyl chloride. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents . The reaction is carried out under controlled temperature conditions, usually between 170-180°C, to ensure complete conversion and high yield .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electron-withdrawing group, facilitating the substitution of other electrophiles on the aromatic ring.
Nucleophilic Substitution: The chloride group in the benzenecarboximidoyl chloride moiety can be replaced by nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids such as aluminum chloride and iron(III) chloride for electrophilic aromatic substitution, and nucleophiles like amines and alcohols for nucleophilic substitution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield substituted aromatic compounds, while nucleophilic substitution can produce a variety of substituted benzenecarboximidoyl derivatives .
Scientific Research Applications
4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group can interact with nucleophiles, leading to the formation of new chemical bonds. Additionally, the benzenecarboximidoyl chloride moiety can undergo nucleophilic substitution, further expanding its reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: This compound is similar in structure but lacks the benzenecarboximidoyl chloride moiety.
Benzenecarboximidoyl chloride: This compound is similar but does not contain the 4-chlorobenzenesulfonyl group.
Uniqueness
4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide is unique due to the presence of both the sulfonyl chloride and carboximidoyl chloride groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components .
Properties
CAS No. |
4513-26-2 |
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Molecular Formula |
C13H9Cl2NO2S |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
N-(4-chlorophenyl)sulfonylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H9Cl2NO2S/c14-11-6-8-12(9-7-11)19(17,18)16-13(15)10-4-2-1-3-5-10/h1-9H |
InChI Key |
JMSIBHGFTPRKEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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